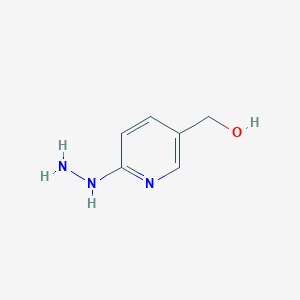
(6-Hydrazinopyridin-3-yl)methanol
Cat. No. B8587146
M. Wt: 139.16 g/mol
InChI Key: CPNKYIWDFIZINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653111B2
Procedure details


220.0 g (1.5 mol) (6-chloropyridin-3-yl)methanol [Evans et al., Organic Letters 2001, 19, 3009-3012] are initially introduced into 746 ml (767.1 g, 15.3 mol) hydrazine hydrate and the mixture is stirred at a bath temperature of 150° C. for 5 h. The reaction mixture is concentrated in vacuo, the residue is taken up in 500 ml water and 86.0 g (1.5 mol) potassium hydroxide are added. The mixture is stirred for 15 min, the water is then removed almost completely on a rotary evaporator and the residues of water are distilled off azeotropically with toluene several times. The oily residue is stirred in ethanol, the mixture is cooled to approx. 10° C., the potassium chloride which has precipitated out is filtered off, the filtrate is concentrated, diethyl ether is added to the residue and the mixture is stirred. Finally, the product is filtered off, the residue on the filter is washed with diethyl ether and the crystals are dried in vacuo.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.O.[NH2:11][NH2:12].[OH-].[K+]>>[NH:11]([C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1)[NH2:12] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)CO
|
|
Name
|
|
|
Quantity
|
746 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Two
|
Name
|
|
|
Quantity
|
86 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at a bath temperature of 150° C. for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water is then removed almost completely on a rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residues of water are distilled off azeotropically with toluene several times
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The oily residue is stirred in ethanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled to approx. 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the potassium chloride which has precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diethyl ether is added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Finally, the product is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue on the filter is washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals are dried in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
